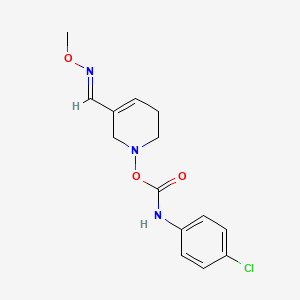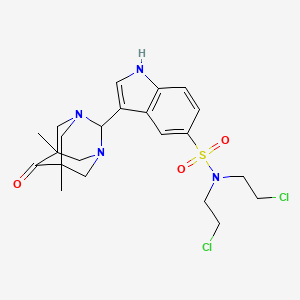
2-(chloromethyl)oxirane;N,N-dimethylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epichlorohydrin is a highly reactive organic compound used in the production of glycerol, plastics, epoxy glues, and resins
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)oxirane typically involves the chlorination of allyl alcohol followed by epoxidation. The reaction conditions often include the use of hydrochloric acid and hydrogen peroxide as reagents. The process can be summarized as follows:
Chlorination: Allyl alcohol reacts with hydrochloric acid to form 3-chloro-2-propen-1-ol.
Epoxidation: The chlorinated product is then treated with hydrogen peroxide to form 2-(chloromethyl)oxirane.
For N,N-dimethylmethanamine, the synthesis involves the reaction of formaldehyde with dimethylamine under acidic conditions.
Industrial Production Methods
Industrial production of 2-(chloromethyl)oxirane involves the use of large-scale reactors where allyl alcohol is chlorinated and subsequently epoxidized. The process is optimized for high yield and purity, often involving continuous monitoring and control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
2-(chloromethyl)oxirane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, and thiols.
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of diols, amino alcohols, and other derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Conditions: Reactions are typically carried out under mild to moderate temperatures, often in the presence of a base to neutralize the generated acid.
Major Products
Amino Alcohols: Formed by the reaction with amines.
Diols: Formed by the reaction with water or alcohols.
Aplicaciones Científicas De Investigación
2-(chloromethyl)oxirane;N,N-dimethylmethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the production of epoxy resins and polymers.
Biology: Studied for its potential use in modifying biomolecules and creating bioconjugates.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Used in the production of adhesives, coatings, and sealants.
Mecanismo De Acción
The mechanism of action of 2-(chloromethyl)oxirane involves the reactivity of the oxirane ring and the chloromethyl group. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. The chloromethyl group can undergo substitution reactions, allowing for the introduction of various functional groups. These properties make the compound versatile in chemical synthesis and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
Epichlorohydrin: Similar in structure but lacks the dimethylamine component.
Dimethylamine: A simpler amine without the oxirane ring.
Uniqueness
2-(chloromethyl)oxirane;N,N-dimethylmethanamine is unique due to the combination of the reactive oxirane ring and the dimethylamine group. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
68609-87-0 |
|---|---|
Fórmula molecular |
C6H14ClNO |
Peso molecular |
151.63 g/mol |
Nombre IUPAC |
2-(chloromethyl)oxirane;N,N-dimethylmethanamine |
InChI |
InChI=1S/C3H5ClO.C3H9N/c4-1-3-2-5-3;1-4(2)3/h3H,1-2H2;1-3H3 |
Clave InChI |
WSDOPQSRESRGQX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C.C1C(O1)CCl |
Números CAS relacionados |
62503-58-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


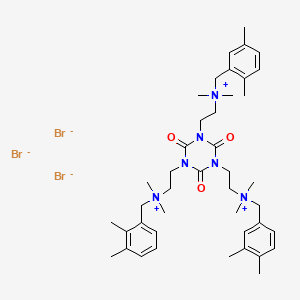
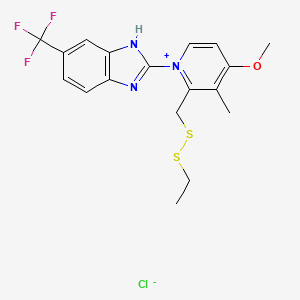
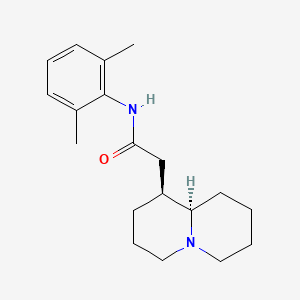

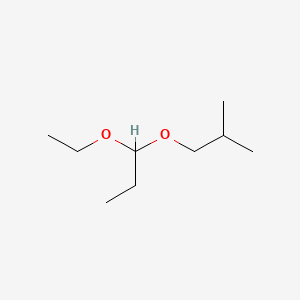

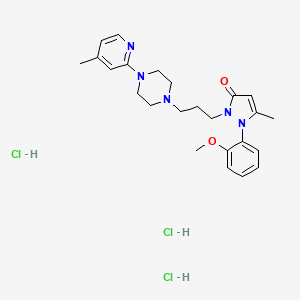
![5-Benzyl-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol](/img/structure/B12718014.png)
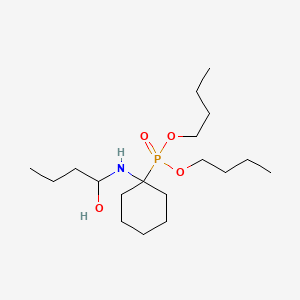

![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide](/img/structure/B12718044.png)
